Triflupromazine Hydrochloride-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

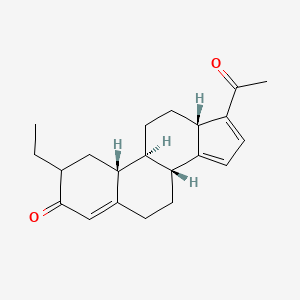

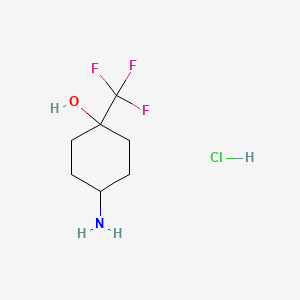

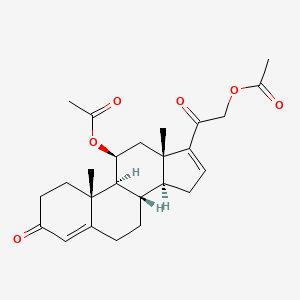

Triflupromazine Hydrochloride-d6 is the labelled salt of Triflupromazine . Triflupromazine is an antipsychotic medication of the phenothiazine class . It is used mainly in the management of psychoses and also to control nausea and vomiting .

Molecular Structure Analysis

The molecular formula of Triflupromazine Hydrochloride-d6 is C18H19F3N2S . The molecular weight is 352.42 g/mol . For a detailed 3D structure, you may refer to resources like DrugBank or ChemSpider .Physical And Chemical Properties Analysis

Triflupromazine Hydrochloride-d6 has a molecular weight of 388.88 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) provided by the manufacturer.Aplicaciones Científicas De Investigación

- Clinical Use : Particularly effective in controlling violent behavior during acute episodes of psychotic disorders .

Antipsychotic Properties

Antiemetic Effects

Pain Management

Hiccups Control

Adjunctive Therapy in Psychiatric Disorders

Research in Neurotransmitter Receptors

Mecanismo De Acción

Target of Action

Triflupromazine Hydrochloride-d6 primarily targets Dopamine D1 and D2 receptors , which play a crucial role in the functioning of the nervous system . It also binds to the muscarinic acetylcholine receptors (M1 and M2) and the tryptamine D receptors (5HT 2B) .

Mode of Action

Triflupromazine Hydrochloride-d6 inhibits the activity of Dopamine D1 and D2 receptors by binding to them . The anti-emetic effect of Triflupromazine Hydrochloride-d6 is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre . It also blocks the neurotransmitter dopamine and the vagus nerve in the gastrointestinal tract .

Biochemical Pathways

The primary biochemical pathway affected by Triflupromazine Hydrochloride-d6 is the dopaminergic pathway. By inhibiting the activity of Dopamine D1 and D2 receptors, Triflupromazine Hydrochloride-d6 disrupts the normal functioning of this pathway, leading to its antipsychotic and antiemetic effects .

Pharmacokinetics

It’s known that similar drugs are metabolized in the gut after administration and hepatically to active metabolites .

Result of Action

The molecular and cellular effects of Triflupromazine Hydrochloride-d6’s action include reduced anxiety, emotional withdrawal, hallucinations, disorganized thoughts, blunted mood, and suspiciousness . It is used particularly to control violent behavior during acute episodes of psychotic disorders . It can also be used to control severe nausea and vomiting, severe hiccups, and moderate to severe pain in some hospitalized patients .

Safety and Hazards

Triflupromazine Hydrochloride-d6 is classified as Acute toxicity, Oral (Category 3), H301, which means it is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Triflupromazine Hydrochloride-d6 involves the deuteration of Triflupromazine Hydrochloride. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Triflupromazine Hydrochloride", "Deuterated reagents" ], "Reaction": [ "Triflupromazine Hydrochloride is dissolved in a deuterated solvent", "Deuterated reagents are added to the solution", "The mixture is heated and stirred for a specific period of time", "The reaction mixture is then cooled and filtered", "The resulting solid is washed with a deuterated solvent and dried", "The product, Triflupromazine Hydrochloride-d6, is obtained as a white crystalline powder" ] } | |

Número CAS |

1416711-36-8 |

Nombre del producto |

Triflupromazine Hydrochloride-d6 |

Fórmula molecular |

C18H20ClF3N2S |

Peso molecular |

394.914 |

Nombre IUPAC |

N,N-bis(trideuteriomethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H19F3N2S.ClH/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; |

Clave InChI |

FTNWXGFYRHWUKG-TXHXQZCNSA-N |

SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |

Sinónimos |

N,N-Dimethyl-2-(trifluoromethyl)-10H-phenothiazine-10-propanamine-d6 Monohydrochloride; 10-(3-Dimethylaminopropyl)-2-(trifluoromethyl)-phenothiazine-d6 Hydrochloride; 10-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)phenothiazine-d6 Monohydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.